![molecular formula C5H4ClN3O B13140481 6-Chloropyridazine-4-carboxamide](/img/structure/B13140481.png)
6-Chloropyridazine-4-carboxamide
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Overview
Description
6-Chloropyridazine-4-carboxamide is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyridazine-4-carboxamide typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 6-chloropyridazine-4-carboxylic acid with appropriate amines under controlled conditions. For instance, the reaction with oxalyl chloride in the presence of dimethylformamide (DMF) followed by treatment with ammonia can yield this compound .
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropyridazine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) and various nucleophiles (e.g., amines) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Various substituted pyridazine derivatives.
Oxidation Products: Oxidized forms of the compound, such as carboxylic acids.
Reduction Products: Reduced forms, including amines and alcohols.
Scientific Research Applications
Medicinal Chemistry
6-Chloropyridazine-4-carboxamide is primarily recognized for its role as a pharmacological agent . It has been investigated for its potential to act as an inhibitor of specific enzymes involved in disease processes, particularly protein kinases.
Inhibition of Spleen Tyrosine Kinase (SYK)
Research indicates that compounds like this compound can inhibit SYK, a non-receptor tyrosine kinase crucial for B-cell activation and signaling. Inhibition of SYK is relevant in treating autoimmune diseases and allergic disorders such as asthma. The compound's ability to modulate SYK activity suggests its potential use in developing therapies for conditions characterized by excessive immune responses .
Therapeutic Applications
The therapeutic implications of this compound extend to various inflammatory and autoimmune diseases.
Treatment of Inflammatory Diseases
Studies have shown that compounds targeting the SYK pathway can effectively reduce inflammation in models of autoimmune diseases. By inhibiting SYK enzymatic activity, this compound may help decrease autoantibody production and alleviate symptoms associated with inflammatory conditions .
Neuroinflammatory Diseases
Another area of interest is the application of this compound in neuroinflammatory diseases. Formulations containing pyridazine derivatives have been proposed for treating such conditions, highlighting the versatility of this compound in addressing diverse therapeutic challenges .
Research Applications
Beyond its therapeutic potential, this compound is valuable in research settings.
Drug Screening and Development
The compound serves as a crucial tool in drug discovery processes, particularly for screening new inhibitors targeting specific kinases involved in various diseases. Its structural characteristics allow it to be modified for enhanced efficacy and selectivity against target enzymes .
Cellular Pathway Modulation
Research has utilized this compound to explore cellular signaling pathways, providing insights into the mechanisms underlying cellular responses to external stimuli. This knowledge is essential for developing targeted therapies that can modulate these pathways effectively .
Comparative Data Table
Below is a summary table comparing the applications of this compound with similar compounds:
Compound Name | Target Enzyme | Application Area | Status |
---|---|---|---|
This compound | Spleen Tyrosine Kinase | Autoimmune diseases | Investigational |
4,6-Diphenyl-3-(pyrimidinyl)piperazinylpyridazine | Protein Kinases | Neuroinflammatory diseases | Patent pending |
Methyl 6-chloropyridazine-4-carboxylate | Various kinases | Drug development | Commercially available |
Case Studies and Findings
Numerous studies have documented the efficacy of this compound in preclinical models:
- A study demonstrated that inhibition of SYK by this compound led to reduced inflammation and improved clinical outcomes in animal models of asthma .
- Another investigation highlighted its potential neuroprotective effects in models of neuroinflammation, suggesting a dual role in both immune modulation and neuroprotection .
Mechanism of Action
The mechanism of action of 6-Chloropyridazine-4-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Pyridazine: The parent compound with a similar structure but without the chlorine and carboxamide groups.
Pyridazinone: A derivative with an oxygen atom in the ring, exhibiting different biological activities.
6-Chloropyridazine-4-carboxylic acid: A closely related compound with a carboxylic acid group instead of a carboxamide
Uniqueness: 6-Chloropyridazine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6-Chloropyridazine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.
This compound is characterized by its chlorinated pyridazine ring, which enhances its reactivity and biological activity. The compound can undergo various chemical reactions, including substitution, oxidation, and coupling, making it a versatile scaffold for further modifications.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant activity:
Microorganism | Activity Level |
---|---|
Gram-positive bacteria | High |
Gram-negative bacteria | Moderate |
In particular, certain derivatives of this compound have shown high activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .
Anticancer Potential
The anticancer activity of this compound has been explored in several studies. It has been found to inhibit the growth of various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- SW1116 (colon cancer)
For instance, one study reported an IC50 value of 1.18 µM against HepG2 cells, indicating potent cytotoxicity compared to standard anticancer drugs . The mechanism of action appears to involve the inhibition of specific enzymes and pathways critical for cancer cell survival.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets. Notably, it may inhibit enzymes involved in DNA synthesis and repair, leading to increased apoptosis in cancer cells. Additionally, it has been shown to disrupt cellular homeostasis in bacteria, contributing to its antimicrobial effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications at the chlorinated position or variations in the carboxamide group can significantly alter biological activity. For example:
Modification | Effect on Activity |
---|---|
Substitution at position 6 | Increased antimicrobial potency |
Alteration of carboxamide group | Enhanced anticancer activity |
These findings underscore the importance of chemical modifications in enhancing therapeutic potential .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Anticancer Efficacy : A study demonstrated that a derivative exhibited selective cytotoxicity against MCF-7 cells with minimal effects on normal cells, suggesting a favorable therapeutic index.
- Antimicrobial Screening : In vitro assays showed that certain derivatives were effective against multi-drug resistant strains of bacteria, indicating potential for development as new antibiotics.
Properties
Molecular Formula |
C5H4ClN3O |
---|---|
Molecular Weight |
157.56 g/mol |
IUPAC Name |
6-chloropyridazine-4-carboxamide |
InChI |
InChI=1S/C5H4ClN3O/c6-4-1-3(5(7)10)2-8-9-4/h1-2H,(H2,7,10) |
InChI Key |
RKQYDKHFIRFORO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1Cl)C(=O)N |
Origin of Product |
United States |
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